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molecular formula C12H18BrN3O2 B8655293 tert-Butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate

tert-Butyl (2-((5-bromopyridin-2-yl)amino)ethyl)carbamate

Cat. No. B8655293
M. Wt: 316.19 g/mol
InChI Key: WHIGRQBQVQDNDU-UHFFFAOYSA-N
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Patent
US07592358B2

Procedure details

A mixture of 8.86 g (31.20 mmol) of 5-bromo-2-iodopyridine and 10.00 g (62.42 mmol) of tert-butyl (2-aminoethyl)carbamate was stirred for 3 hours at 170° C. The reaction mixture was cooled to RT and diluted with EtOAc. The organic phase was washed with saturated aqueous sodium bicarbonate solution, dried over magnesium sulfate, and evaporated down in vacuo. The crude product was purified by chromatography (silica gel, cyc/EtOAc 4:1). Yield: 2.37 g (24% of theoretical); C12H18BrN3O2 (M=316.194); calc.: molpeak (M+H)+:316/318 (Br); found: molpeak (M+H)+:316/318 (Br); Rf value: 0.22 (silica gel, cyc/EtOAc 2:1).
Quantity
8.86 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](I)=[N:6][CH:7]=1.[NH2:9][CH2:10][CH2:11][NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16]>CCOC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:9][CH2:10][CH2:11][NH:12][C:13](=[O:19])[O:14][C:15]([CH3:17])([CH3:16])[CH3:18])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
8.86 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)I
Name
Quantity
10 g
Type
reactant
Smiles
NCCNC(OC(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
was stirred for 3 hours at 170° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (silica gel, cyc/EtOAc 4:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC=1C=CC(=NC1)NCCNC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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